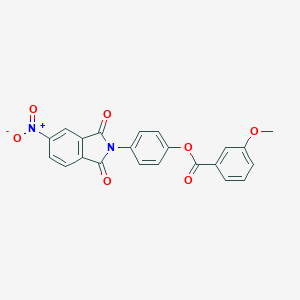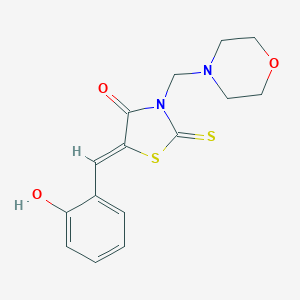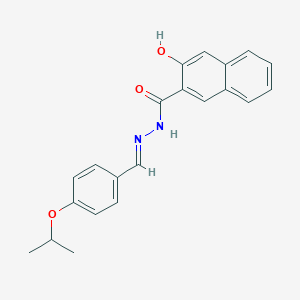
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is a complex organic compound that features a nitro group, a dioxoisoindoline moiety, and a methoxybenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the nitration of a dioxoisoindoline precursor followed by esterification with 3-methoxybenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized for yield and purity, often involving temperature control, pressure adjustments, and the use of industrial-grade reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate ester, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H14N2O7 |
|---|---|
Poids moléculaire |
418.4g/mol |
Nom IUPAC |
[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H14N2O7/c1-30-17-4-2-3-13(11-17)22(27)31-16-8-5-14(6-9-16)23-20(25)18-10-7-15(24(28)29)12-19(18)21(23)26/h2-12H,1H3 |
Clé InChI |
AMLFCLPANQCCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B389787.png)
![6,7-dichloro-2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389789.png)
![3-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-1H,2H,3H-pyrido[1,2,3-de]quinoxalin-4-ium](/img/structure/B389790.png)
![3-[(3-Bromoanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B389791.png)
![N-{4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]phenyl}-N-methyl-N-phenylamine](/img/structure/B389792.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B389794.png)

![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)


![2-[4-(octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B389805.png)
![2-(4-butoxyphenyl)-6,7-dichloro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389806.png)

